

Enhancing Perovskite Solar Cell Efficiency: A Comparative Analysis of PDADI Passivation

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Compound of Interest

Compound Name: 1,3-Diaminopropane dihydroiodide

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Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology due to their potential for high power conversion efficiency (PCE) and low manufacturing costs.[1][2] However, defects at the surface and grain boundaries of the polycrystalline perovskite film often lead to non-radiative recombination of charge carriers, which limits the device's overall efficiency and long-term stability.[1][3] Additive engineering and surface passivation have become critical strategies to mitigate these issues.[1][4] One such effective passivation agent is 1,3-diaminopropane dihydroiodide (PDADI), an organic ammonium salt that has demonstrated significant improvements in PSC performance.

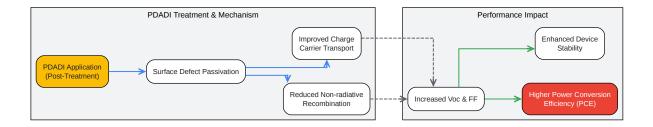
This guide provides an objective comparison of PSCs with and without PDADI treatment, supported by experimental data, to illustrate its impact on power conversion efficiency and device stability.

The Role of PDADI in Defect Passivation

PDADI is primarily used as a surface passivation agent in PSCs. When applied to the perovskite film, typically through a post-treatment step, it effectively passivates surface defects. [5] The mechanism involves the interaction of PDADI molecules with the perovskite surface, which reduces trap-assisted non-radiative recombination.[5] This leads to a lower surface defect density, improved charge carrier transport within the perovskite layer, and reduced energy barriers at the interface between the perovskite and the electron transporting layer (ETL).[5][6] Consequently, the key photovoltaic parameters—open-circuit voltage (Voc), fill



factor (FF), and ultimately the power conversion efficiency (PCE)—are significantly enhanced. [5]



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Fig. 1: Logical flow of PDADI's impact on PSC performance.

Quantitative Performance Comparison

The inclusion of a PDADI passivation layer has a demonstrably positive effect on the key performance metrics of PSCs. The following table summarizes typical results from studies comparing standard (control) PSCs to those treated with PDADI.

Device Type	PCE (%)	Voc (V)	Jsc (mA/cm²)	FF (%)	Stability
Control PSC (without PDADI)	~19-21%	~1.08	~23-24	~75-78	Baseline
PDADI- Treated PSC	>25%	~1.18	~24-25	>82%	Retains >90% initial PCE after 1300h at 65°C[5]



Note: Values are compiled from representative studies on inverted p-i-n PSCs and may vary based on specific perovskite composition and device architecture.

The data clearly indicates that PDADI treatment primarily boosts the open-circuit voltage and fill factor. This is a direct result of suppressing non-radiative recombination, which reduces voltage loss. The improved charge extraction efficiency contributes to the higher fill factor. Studies have reported achieving an impressive certified efficiency of 24.58% for PDADI-modified p-i-n PSCs. [5]

Experimental Protocols

The fabrication of high-efficiency, PDADI-passivated PSCs involves a multi-step process. The general workflow for an inverted (p-i-n) device architecture is outlined below.

Device Fabrication

- Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned using detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. The substrates are then treated with UV-Ozone to improve surface wettability.
- Hole Transport Layer (HTL) Deposition: An HTL, such as PTAA, is deposited onto the cleaned ITO substrate via spin-coating, followed by annealing.
- Perovskite Layer Deposition: The perovskite precursor solution (e.g., based on formamidinium lead iodide, FAPbl₃) is spin-coated onto the HTL in a nitrogen-filled glovebox. A two-step method may also be used, where a lead iodide (Pbl₂) layer is deposited first, followed by conversion to perovskite by spin-coating an organic halide solution.[7] The film is then annealed to promote crystallization.
- PDADI Post-Treatment: A dilute solution of PDADI in isopropanol is dynamically spin-coated onto the crystallized perovskite film. This is a critical step for surface passivation. The film is then annealed again at a moderate temperature (e.g., 100°C).
- Electron Transport Layer (ETL) Deposition: An ETL, such as PCBM or C60, is spin-coated on top of the PDADI-treated perovskite layer.

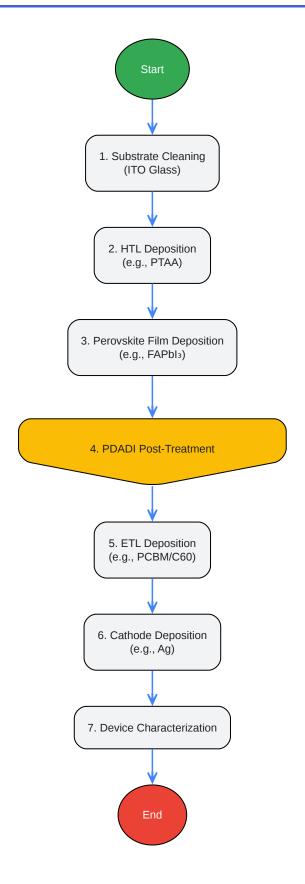






• Cathode Deposition: Finally, a buffer layer (e.g., BCP) and a metal cathode (e.g., Silver or Gold) are deposited via thermal evaporation through a shadow mask to define the active area of the solar cell.





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Fig. 2: Experimental workflow for fabricating PDADI-treated PSCs.



Characterization Methods

- Photovoltaic Performance: The current density-voltage (J-V) characteristics of the PSCs are measured using a solar simulator under standard AM 1.5G illumination (100 mW/cm²). This provides the key metrics: PCE, Voc, Jsc, and FF.
- Defect Density Analysis: Steady-state photoluminescence (PL) and time-resolved photoluminescence (TRPL) spectroscopy are performed on perovskite films with and without PDADI. An increased PL intensity and a longer carrier lifetime in the TRPL decay for the PDADI-treated film indicate successful passivation of defects and suppression of nonradiative recombination.[5]
- Surface Morphology: Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are used to analyze the surface topography and grain structure of the perovskite films, though studies suggest PDADI treatment does not significantly alter the surface morphology.[5]

In conclusion, the use of PDADI as a post-treatment passivation agent is a highly effective strategy for overcoming key limitations in perovskite solar cells. By healing surface defects and improving charge dynamics, PDADI treatment leads to a significant enhancement in power conversion efficiency and operational stability, pushing PSC technology closer to its theoretical potential.

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